molecular formula C19H26ClNOS B12437810 6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride

6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride

Cat. No.: B12437810
M. Wt: 351.9 g/mol
InChI Key: XAAPFVDXQOTAOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride involves several steps. One common method includes the following steps:

    Formation of the naphthalene ring: Starting with a suitable naphthalene derivative, the ring is functionalized to introduce the required substituents.

    Introduction of the amino group: The amino group is introduced through a series of reactions, often involving the use of protecting groups to ensure selective reactions.

    Attachment of the thiophene ring: The thiophene ring is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction.

    Final modifications: The final steps involve deprotection and purification to obtain the desired compound in its hydrochloride form

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by stimulating dopamine receptors (D1, D2, and D3) in the brain. This mimics the action of dopamine, a neurotransmitter that is deficient in conditions like Parkinson’s disease. By activating these receptors, the compound helps to restore normal motor function and alleviate symptoms such as tremors, rigidity, and bradykinesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride is unique due to its specific chemical structure, which allows for transdermal delivery. This provides a continuous and stable release of the drug, leading to more consistent therapeutic effects and improved patient compliance .

Properties

Molecular Formula

C19H26ClNOS

Molecular Weight

351.9 g/mol

IUPAC Name

6-[propyl(2-thiophen-2-ylethyl)amino]-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h4,6,8-9,13-14,19,21H,2-3,5,7,10-12H2,1H3;1H

InChI Key

XAAPFVDXQOTAOU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC1=CC=CS1)C2=CC3=C(C=C2)C(CCC3)O.Cl

Origin of Product

United States

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